molecular formula C9H7BrN2O2 B14166254 5-Bromo-5-phenylimidazolidine-2,4-dione CAS No. 6303-33-9

5-Bromo-5-phenylimidazolidine-2,4-dione

Cat. No.: B14166254
CAS No.: 6303-33-9
M. Wt: 255.07 g/mol
InChI Key: YEFRLGOXVLISHL-UHFFFAOYSA-N
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Description

5-Bromo-5-phenylimidazolidine-2,4-dione (C₁₅H₁₁BrN₂O₂) is a halogenated derivative of the imidazolidine-2,4-dione core, featuring a bromine atom and a phenyl group at the 5-position. Its structure is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and two ketone groups, which confer both polarity and hydrogen-bonding capabilities.

Properties

CAS No.

6303-33-9

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14)

InChI Key

YEFRLGOXVLISHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Dimethyldibromohydantoin

A patented method involves reacting 5-phenylimidazolidine-2,4-dione with dimethyldibromohydantoin in dimethylacetamide at 0°C. This exothermic reaction selectively brominates the 5-position due to the electrophilic nature of the brominating agent. The reaction mixture is maintained at 0–5°C to prevent polybromination, yielding 85–90% pure product after quenching with ammonium hydroxide.

Reaction Conditions:

  • Solvent: Dimethylacetamide (DMAC)
  • Temperature: 0°C (bromination), 165°C (cyclization)
  • Catalyst: Cuprous oxide (Cu₂O)
  • Yield: ~78% after recrystallization

Alternative Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) in polar solvents like acetone or water offers a milder alternative. This method avoids harsh conditions, though it requires longer reaction times (18–24 hours) and careful pH control. The use of NBS minimizes byproducts, making it preferable for lab-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dimethylacetamide enhances solubility and reaction kinetics due to its high polarity and boiling point (165°C). Lower temperatures (0–20°C) favor mono-bromination, while elevated temperatures (130–160°C) accelerate cyclization.

Catalytic Systems

Cuprous oxide (Cu₂O) proves effective in facilitating the Ullmann-type coupling during cyclization. Catalytic amounts (5–10 mol%) reduce reaction times and improve yields by stabilizing reactive intermediates.

Table 1: Comparative Analysis of Bromination Methods

Parameter Dimethyldibromohydantoin N-Bromosuccinimide
Solvent DMAC Acetone/Water
Temperature 0°C 20–25°C
Reaction Time 2–4 hours 18–24 hours
Yield 78–85% 65–70%
Byproducts Minimal Moderate

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Peaks at 1753 cm⁻¹ (C=O stretch) and 3170 cm⁻¹ (N-H stretch).
  • ¹H NMR: Singlet at δ 1.46 ppm (methyl group), multiplet at δ 7.2–7.8 ppm (phenyl protons).
  • Elemental Analysis: C: 61.21%, H: 8.28%, N: 14.24% (matches theoretical values).

Chromatographic Purity

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column and acetonitrile-water mobile phase.

Applications and Derivatives

This compound serves as a precursor for antipsychotic drugs and antifungal agents. Functionalization at the 5-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution generates libraries of bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromine: Used for the initial bromination.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: For potential oxidation reactions.

Major Products Formed

The major products depend on the type of reaction. For substitution reactions, the bromine atom is replaced by the nucleophile, resulting in various substituted derivatives.

Scientific Research Applications

5-Bromo-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs in the Imidazolidine-2,4-dione Family

Several 3,5-disubstituted imidazolidine-2,4-dione derivatives (e.g., IM-1 to IM-8) have been synthesized via Strecker synthesis using amino acids and aryl aldehydes . Key analogs include:

  • IM-3 : 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione
  • IM-7 : 5-(4-Isopropylphenyl)-3-phenylimidazolidin-2,4-dione

Structural Differences :

  • Substituent Effects: The bromine atom in 5-bromo-5-phenylimidazolidine-2,4-dione introduces significant steric bulk and electronegativity compared to ethyl or isopropyl groups in IM-3 and IM-5.
Table 1: Comparison of Key Imidazolidine-2,4-dione Derivatives
Compound Substituents (Position 5) Molecular Formula Key Properties/Applications
5-Bromo-5-phenyl Bromophenyl C₁₅H₁₁BrN₂O₂ Precursor for halogenated analogs
IM-3 4-Ethylphenyl C₁₇H₁₆N₂O₂ CNS activity, antinociceptive potential
IM-7 4-Isopropylphenyl C₁₈H₁₈N₂O₂ Acute cardiovascular effects in rats

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., compounds 1d, 1m in ) feature a sulfur atom in place of one nitrogen in the heterocyclic ring.

  • Biological Activity : Thiazolidinediones exhibit lipoxygenase (LOX) inhibition (e.g., 1d: 84.2% lipid peroxidation inhibition) . In contrast, brominated imidazolidine-2,4-dione’s bioactivity remains unexplored in the provided evidence, though its halogenated structure may enhance membrane permeability or target specificity.
  • Reactivity : The sulfur atom in thiazolidinediones enables distinct redox behavior, whereas bromine in the imidazolidine derivative may facilitate nucleophilic substitutions.

Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., compounds 2a, 2b in ) are six-membered lactones with two ketone groups.

  • Intermolecular Interactions: Pyran-2,4-diones exhibit H···H (30–40%) and O···H (20–25%) contacts in crystal packing .
  • Dipole Moments : Polar pyran-2,4-dione derivatives (e.g., 2a: dipole moment 6.2 Debye) contrast with the imidazolidine core, where bromine’s electronegativity could further enhance polarity.

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., IM-5: 5-(4-methoxyphenyl)-3-phenylimidazolidin-2,4-dione) .
  • Stability : The electron-withdrawing bromine group could increase resistance to hydrolysis compared to thiazolidinediones, which are prone to ring-opening under basic conditions .

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